molecular formula C20H10BrCl2NO3 B12141237 6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B12141237
M. Wt: 463.1 g/mol
InChI Key: KEZZWAXQXARTTF-UHFFFAOYSA-N
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Description

6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS: 637323-35-4) is a halogenated quinoline derivative featuring a bromine atom at position 6 of the quinoline core, a furan-2-yl group substituted with a 2,5-dichlorophenyl moiety at position 2, and a carboxylic acid group at position 2. This compound is synthesized via coupling reactions involving brominated quinoline precursors and functionalized furan intermediates, as inferred from analogous synthetic routes described in and . It is supplied by LEAP CHEM CO., LTD., a reputable fine chemicals provider, indicating its relevance in pharmaceutical or materials research .

Properties

Molecular Formula

C20H10BrCl2NO3

Molecular Weight

463.1 g/mol

IUPAC Name

6-bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C20H10BrCl2NO3/c21-10-1-4-16-12(7-10)13(20(25)26)9-17(24-16)19-6-5-18(27-19)14-8-11(22)2-3-15(14)23/h1-9H,(H,25,26)

InChI Key

KEZZWAXQXARTTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Br)C(=C3)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 6-H-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for diverse chemical modifications which can lead to the development of new materials and compounds with enhanced properties.

Biology

This compound has been investigated for its bioactive properties , particularly:

  • Antimicrobial Activity : Studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial properties against various bacterial strains .
  • Anticancer Potential : Research indicates that compounds similar to this one may inhibit cancer cell proliferation by targeting specific molecular pathways .

Medicine

The compound is being explored for:

  • Drug Development : Its ability to interact with specific enzymes or receptors makes it a candidate for developing new therapeutic agents targeting diseases such as cancer or infections .
  • Mechanism of Action : The compound may inhibit enzyme activity through binding to active or allosteric sites, blocking substrate access and altering metabolic pathways .

Industry

In industrial applications, this compound is utilized in the development of advanced materials, including:

  • Polymers : Its chemical properties lend themselves to creating novel polymeric materials with tailored functionalities.
  • Nanomaterials : The compound's structure can facilitate the synthesis of nanomaterials with specific electronic or optical properties .

Case Studies

  • Antimicrobial Studies : In vitro studies have demonstrated that derivatives based on this compound exhibit varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential in pharmaceutical applications .
  • Anticancer Research : A study focusing on quinoline derivatives revealed that certain modifications led to increased efficacy against cancer cell lines, suggesting that similar approaches could be applied to this compound for drug development purposes .

Mechanism of Action

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Name CAS Number Molecular Formula MW (g/mol) XLogP3 Hydrogen Bond Donors Rotatable Bonds
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid 637323-35-4 C20H11BrCl2NO3 462.2 5.7 1 3
6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylic acid 351327-32-7 C16H9BrClNO2 388.0 4.5 1 2
6-Bromo-2-[5-(3-trifluoromethylphenyl)furan-2-yl]quinoline-4-carboxylic acid 618393-21-8 C21H12BrF3NO3 462.2 5.7 1 3
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid 350998-05-9 C15H11BrNO2S 378.0 4.5 1 2
6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid - C15H10FNO3 271.2 2.8 1 2

Biological Activity

6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS Number: 637323-38-7) is a compound of interest due to its potential biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, focusing on its pharmacological effects and mechanisms of action.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC20_{20}H11_{11}BrCl2_{2}NO3_{3}
Molecular Weight463.11 g/mol
Density1.6 ± 0.1 g/cm³
Boiling Point567.0 ± 50.0 °C
Flash Point296.7 ± 30.1 °C
LogP6.48

These properties suggest that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and coupling reactions to introduce the furan and quinoline moieties. Precise synthetic routes can vary based on the desired yield and purity.

Biological Activity

Research into the biological activity of this compound has revealed several important findings:

Anticancer Activity

Studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, a related compound demonstrated growth inhibition in various cancer cell lines, particularly HT29 (human colorectal adenocarcinoma cells), with IC50_{50} values in the low micromolar range . The presence of electronegative substituents like chlorine enhances anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various kinases, particularly DYRK1A (Dual-specificity tyrosine-phosphorylation-regulated kinase 1A). Inhibitory potency was noted to increase significantly with specific substitutions at the 10-position of the parent scaffold . Compounds exhibiting selectivity towards DYRK1A over other kinases could be promising leads for therapeutic applications in neurodegenerative diseases.

Anti-inflammatory Effects

In related studies, compounds with similar structures have shown anti-inflammatory activities by inhibiting neutrophil degranulation and superoxide formation . This suggests that this compound may also possess anti-inflammatory properties, warranting further exploration in this area.

Case Studies

Case Study 1: Anticancer Evaluation
In a comparative study of various quinoline derivatives, it was found that compounds with bromo and chloro substitutions exhibited enhanced cytotoxicity against cancer cell lines. The study utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds .

Case Study 2: Kinase Inhibition Profile
A detailed kinase profiling revealed that derivatives similar to this compound selectively inhibited DYRK1A while showing lower activity against other kinases such as CDK9 and CLK1 . This selectivity is crucial for minimizing off-target effects in therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 6-bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid, and how are intermediates purified?

A common approach involves esterification of the quinoline-4-carboxylic acid precursor using absolute ethanol and concentrated sulfuric acid under reflux (15–17 hours). Reaction progress is monitored via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1 v/v). Purification employs column chromatography (silica gel, petroleum ether:ethyl acetate) or recrystallization via slow solvent evaporation. Key intermediates, such as bromo-substituted quinolines, are characterized using NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural confirmation : High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) to verify molecular weight and substituent positions.
  • Purity assessment : HPLC with UV detection or TLC with fluorescent indicators.
  • Crystallography : Single-crystal X-ray diffraction (where applicable) for definitive stereochemical assignment .

Q. How should this compound be stored to ensure stability?

Store in airtight containers under inert gas (e.g., nitrogen) at 0–6°C to prevent hydrolysis of the carboxylic acid group or bromine displacement. Desiccants (e.g., silica gel) are recommended to avoid moisture-induced degradation .

Q. What solubility properties are relevant for in vitro assays?

The carboxylic acid group confers partial solubility in polar aprotic solvents (e.g., DMSO, DMFA). For biological testing, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (pH 7.4). Precipitation at low pH (<5) may occur due to protonation of the carboxylate .

Advanced Research Questions

Q. How can reaction yields be optimized for the quinoline core during synthesis?

  • Catalyst screening : Evaluate Brønsted/Lewis acids (e.g., H₂SO₄, FeCl₃) for esterification efficiency.
  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., furan ring decomposition).
  • Protecting groups : Temporarily protect the carboxylic acid with methyl/ethyl esters to avoid unwanted interactions during bromination or cross-coupling steps .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Multi-technique validation : Compare NMR with IR (to confirm functional groups) and HRMS (to rule out isotopic interference).
  • Byproduct identification : Use LC-MS to detect halogenated impurities (e.g., dichlorophenyl fragmentation products).
  • Computational modeling : DFT-based NMR chemical shift prediction to assign ambiguous signals .

Q. How does the dichlorophenyl-furan moiety influence biological activity?

The 2,5-dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability. The furan ring may act as a hydrogen bond acceptor, influencing target binding (e.g., enzyme active sites). Prioritize SAR studies by synthesizing analogs with modified halogenation patterns or substituent positions .

Q. What safety protocols are essential when handling hazardous byproducts (e.g., halogenated intermediates)?

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr, Cl₂).
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before aqueous disposal. Halogenated waste must be incinerated or processed via certified hazardous waste channels .

Q. How can computational tools aid in predicting reactivity or biological targets?

  • Docking simulations : Use AutoDock or Schrödinger to predict interactions with kinases or bacterial enzymes (common targets for quinoline derivatives).
  • Reactivity prediction : Apply Frontier Molecular Orbital (FMO) theory to identify electrophilic sites for functionalization (e.g., bromine substitution) .

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